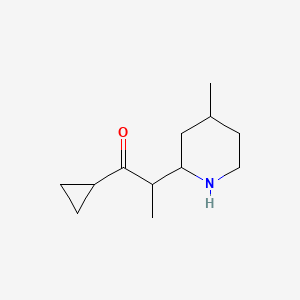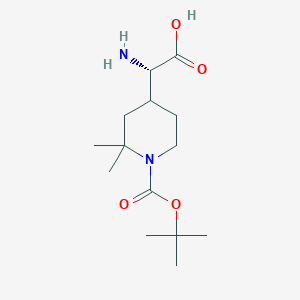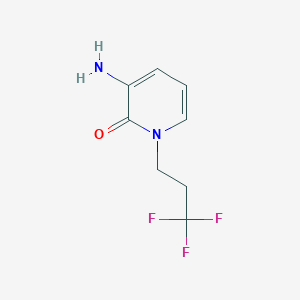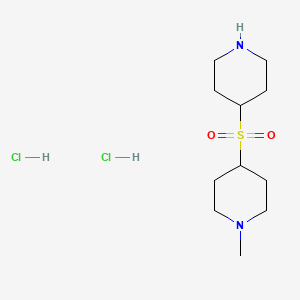
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the following steps:
Starting Material: Piperidine is used as the starting material.
Sulfonylation: The piperidine is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Methylation: The intermediate is then methylated using a methylating agent like methyl iodide.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of piperidine and sulfonyl chloride are reacted in industrial reactors.
Continuous Flow Chemistry: Continuous flow reactors are used to enhance reaction efficiency and yield.
Purification and Crystallization: The product is purified using industrial-scale chromatography and crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: Another piperidine derivative with similar structural features.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide: Known for its anticancer properties.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-Fluorophenyl] Methanol: Studied for its antimalarial activity.
Uniqueness
1-Methyl-4-(piperidin-4-ylsulfonyl)piperidine dihydrochloride is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H24Cl2N2O2S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-ylsulfonylpiperidine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O2S.2ClH/c1-13-8-4-11(5-9-13)16(14,15)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H |
InChI Key |
SLEJPOHQTVFZBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


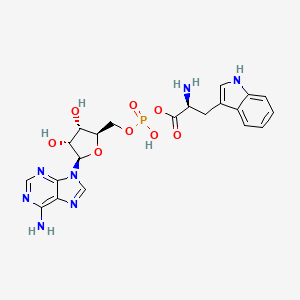
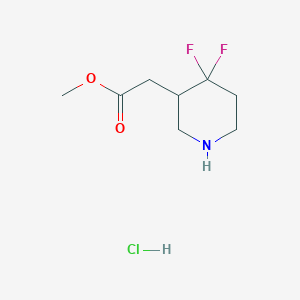
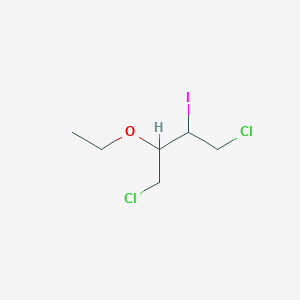
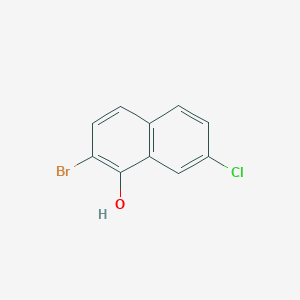
![7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B13325873.png)
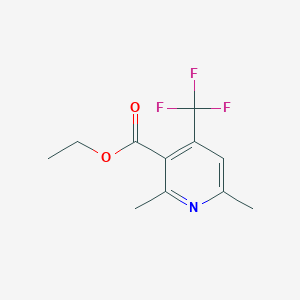
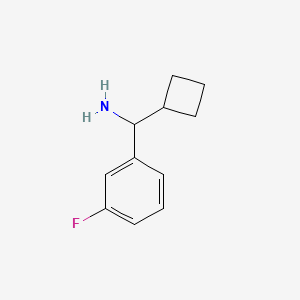
![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)
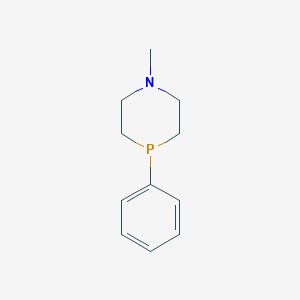
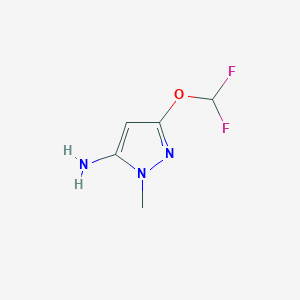
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
